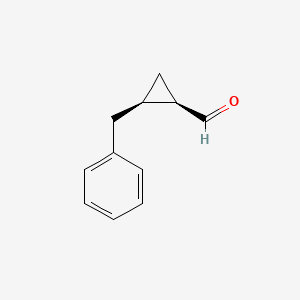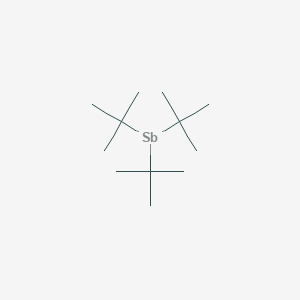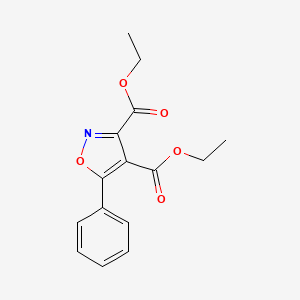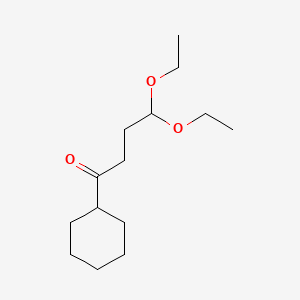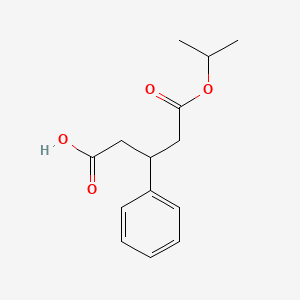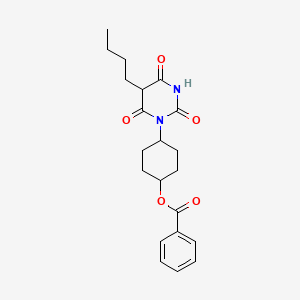![molecular formula C36H46O22 B13812914 [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[75002,1403,703,1407,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate is a complex organic molecule with multiple functional groups, including acetoxy and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core hexacyclic structure. The acetoxy groups are introduced through acetylation reactions, which involve the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetoxy groups can be reduced to hydroxy groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of new compounds with different functional groups replacing the acetoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialized polymers or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. Additionally, the hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3,4-Dihydroxy-6-[[12-[[4,5-dihydroxy-6-(hydroxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate: Similar structure but with hydroxy groups instead of acetoxy groups.
[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl butyrate: Similar structure but with butyrate ester groups instead of acetate.
Uniqueness
The unique combination of acetoxy and hydroxy groups in this compound allows for a diverse range of chemical reactions and potential applications. Its hexacyclic core structure provides stability and rigidity, making it a valuable scaffold for further chemical modifications.
Eigenschaften
Molekularformel |
C36H46O22 |
|---|---|
Molekulargewicht |
830.7 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H46O22/c1-13(37)46-10-22-27(49-15(3)39)29(51-17(5)41)25(43)20(53-22)8-31-33(45)24-12-48-32(36(57-24)35(31,34(31,33)58-32)55-19(7)56-36)9-21-26(44)30(52-18(6)42)28(50-16(4)40)23(54-21)11-47-14(2)38/h19-30,43-45H,8-12H2,1-7H3 |
InChI-Schlüssel |
XGAPZEWDQGJXHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC23C4(C25C4(C6COC(C3(O1)O6)(O5)CC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)O)O)CC8C(C(C(C(O8)COC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)

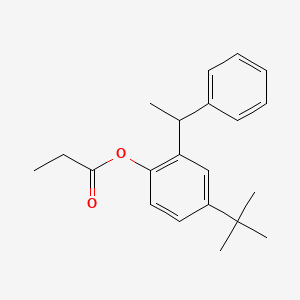
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
